molecular formula C10H11F2NO B2489546 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline CAS No. 953735-66-5

8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Cat. No. B2489546
CAS RN: 953735-66-5
M. Wt: 199.201
InChI Key: HJNVCPDINIURFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline often involves complex organic reactions. For instance, a procedure based on a directed ortho-lithiation reaction has been described for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, a similar compound. This method allowed for various transformations, including fluorine–amine exchange to afford corresponding amino derivatives suitable for further chemical modifications (Hargitai et al., 2018).

Molecular Structure Analysis

Studies on related compounds, such as 8-hydroxyquinoline-substituted boron-dipyrromethene derivatives, provide insights into the molecular structure and how it affects chemical properties. The molecular structure of these compounds was determined using single-crystal X-ray diffraction analyses, revealing the impact of steric configuration on their fluorescent properties (Yuting Chen et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline-related compounds are diverse. For example, a cascade approach developed for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluorotetrahydroisoquinolines involves a silver-catalyzed intramolecular aminofluorination of alkyne, showcasing the compound's reactivity and potential for generating fluorinated isoquinolines (Liu et al., 2013).

Physical Properties Analysis

The physical properties of compounds similar to 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline can be inferred from studies on tetrafluoro-6-methoxy-5,8-dihydroquinoline, which has a planar 1,4-cyclohexadiene ring indicating its stability and potential electronic properties (Katsuya Kato et al., 1996).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding the behavior of 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline in different environments. Research on related compounds demonstrates a variety of chemical behaviors, including selective C-H fluorination and reactions with nucleophilic and electrophilic reagents, highlighting the compound's versatility in chemical synthesis (Zhang et al., 2018).

Scientific Research Applications

Insights of 8-Hydroxyquinolines in Medicinal Chemistry

8-Hydroxyquinoline (8-HQ) derivatives, including compounds structurally related to 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline, have been extensively studied for their significant biological activities. These activities span across anti-cancer, HIV, neurodegenerative disorders, and more, due to their metal chelation properties. The synthetic modification of 8-hydroxyquinoline aims at developing target-based broad spectrum drug molecules for treating several life-threatening diseases. This research highlights the medicinal chemists' interest in 8-hydroxyquinoline derivatives for novel and pharmacologically potent agents for various therapeutic targets (Gupta, Luxami, & Paul, 2021).

Tetrahydroisoquinolines in Therapeutics

The therapeutic applications of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, closely related to the compound of interest, have been patented for various activities including cancer, malaria, central nervous system (CNS) disorders, and cardiovascular diseases. This review underscores the THIQ derivatives synthesized for their therapeutic activities, showcasing their potential in drug discovery, especially for cancer and CNS disorders. It also points towards their promise as novel drug candidates with unique mechanisms of action for infectious diseases and other therapeutic activities (Singh & Shah, 2017).

Analytical Methods and Antioxidant Activity

Research into analytical methods for determining antioxidant activity also pertains to the broader category of compounds including 8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline. The studies focus on the development and application of assays to assess the antioxidant capacity of complex samples, potentially including derivatives of the compound . These methodologies are crucial for evaluating the antioxidant potential of new compounds in various applications, from food engineering to pharmaceuticals (Munteanu & Apetrei, 2021).

Safety and Hazards

Safety data sheets provide information about the safety and hazards of a substance. For example, “3-(Difluoromethoxy)aniline” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The field of difluoromethylation has seen recent advances and is a topic of ongoing research . The development of new methods for difluoromethylation and the invention of multiple difluoromethylation reagents have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,10,13H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNVCPDINIURFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)OC(F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline

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